N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Description
N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H22N6O4 and its molecular weight is 374.401. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Compounds that contain pyrimidine and pyrazole moieties have been synthesized through various methods, including microwave irradiative cyclocondensation, showcasing their potential as insecticidal and antibacterial agents. This demonstrates the interest in exploring the synthesis and functionalization of such heterocycles for biological applications (Deohate & Palaspagar, 2020).
Anticancer and Antimicrobial Activities : Research has focused on the synthesis and characterization of pyrazole derivatives, identifying compounds with significant antitumor, antifungal, and antibacterial activities. This highlights the potential of these heterocycles in developing new therapeutic agents (Titi et al., 2020).
Chemical Properties and Structural Analysis : Studies on the synthesis of N1-substituted tetrahydropyrimidin-2-ones and related compounds offer insights into their chemical properties and structural characteristics, providing a basis for understanding their reactivity and potential applications in material science or as pharmacophores (Li, Yi, & Yu, 2010).
Neurological Disorder Research : The exploration of pyrazolo[3,4-d]pyrimidin derivatives as selective brain penetrant PDE9A inhibitors showcases their potential in treating cognitive disorders, including the stabilization of synaptic functions in neurodegenerative disease models (Verhoest et al., 2012).
Properties
IUPAC Name |
N'-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-9-7-13(20-16(26)15(25)18-8-12-5-4-6-27-12)23(22-9)17-19-11(3)10(2)14(24)21-17/h7,12H,4-6,8H2,1-3H3,(H,18,25)(H,20,26)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFBRDRQDPRNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2CCCO2)C3=NC(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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